molecular formula C19H29NO3 B8804926 4-(Dodecanoylamino)benzoic acid CAS No. 58725-40-9

4-(Dodecanoylamino)benzoic acid

Cat. No.: B8804926
CAS No.: 58725-40-9
M. Wt: 319.4 g/mol
InChI Key: YMAAMSKAPGRCCN-UHFFFAOYSA-N
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Description

4-(Dodecanoylamino)benzoic acid is a benzoic acid derivative functionalized with a dodecanoylamino group (–NH–CO–C11H23) at the para position. This structural modification introduces significant hydrophobicity due to the long alkyl chain, distinguishing it from shorter-chain or polar-substituted benzoic acid analogs.

Properties

CAS No.

58725-40-9

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-(dodecanoylamino)benzoic acid

InChI

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23/h12-15H,2-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

YMAAMSKAPGRCCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituent Molecular Weight Key Functional Groups
4-(Dodecanoylamino)benzoic acid* C19H29NO3 –NH–CO–C11H23 319.44 Amide, carboxylic acid
4-(Dimethylamino)benzoic acid C9H11NO2 –N(CH3)2 165.19 Tertiary amine, carboxylic acid
4-(Diethylamino)benzoic acid C11H15NO2 –N(C2H5)2 193.24 Tertiary amine, carboxylic acid
4-[4-(Dimethylamino)benzylidene]amino]benzoic acid C16H16N2O2 –N=CH–C6H4–N(CH3)2 268.31 Imine, tertiary amine, carboxylic acid
4-(Methoxycarbonyl)benzoic acid C9H8O4 –COOCH3 180.16 Ester, carboxylic acid

Notes:

  • *Calculated values for 4-(Dodecanoylamino)benzoic acid based on dodecanoyl (C12H23O) and benzoic acid (C7H6O2).

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., –N(CH3)2 ) increase aromatic ring electron density, while the dodecanoylamino amide group introduces moderate electron withdrawal via resonance.

Spectral and Analytical Comparisons

Table 2: Spectral Data of Selected Compounds

Compound Name UV λmax (nm) IR Key Absorptions (cm<sup>-1</sup>)
4-[4-(Dimethylamino)benzylidene]amino]benzoic acid (SB1) 267, 341 (MeOH) N–H stretch (~3300), C=O (carboxylic acid: ~1700), C=N (imine: ~1600)
4-(Dimethylamino)benzoic acid Not reported C=O (~1680–1700), N–H (if present)
4-(Methoxycarbonyl)benzoic acid Not reported C=O (ester: ~1740), O–H (carboxylic acid: ~2500–3300)

Key Observations:

  • UV Spectroscopy: SB1 exhibits absorption at 267 nm (π→π* transition) and 341 nm (n→π* of imine group) . The dodecanoylamino analog may show similar transitions but with shifts due to the alkyl chain’s inductive effects.
  • IR Spectroscopy: The amide group in 4-(Dodecanoylamino)benzoic acid would display N–H (~3300 cm<sup>-1</sup>) and amide C=O (~1650 cm<sup>-1</sup>), distinct from ester or tertiary amine functionalities in other derivatives.

Key Observations:

  • Acylation Reactions: Similar to and -(Dodecanoylamino)benzoic acid can be synthesized by reacting 4-aminobenzoic acid with dodecanoyl chloride under basic conditions.
  • Steric Challenges: The long dodecanoyl chain may hinder reaction efficiency compared to smaller acyl groups, necessitating optimized conditions (e.g., prolonged reflux, polar aprotic solvents).

Key Observations:

  • Antibacterial Derivatives: Chloro and carboxy-substituted analogs (e.g., Christolan A) exhibit antibiotic properties , suggesting that 4-(Dodecanoylamino)benzoic acid’s bioactivity could be explored in similar contexts.
  • Analytical Utility : Isotopically labeled analogs (e.g., methoxy-d3 ) highlight the role of benzoic acid derivatives in advanced analytical methodologies.

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